XAV-939

Catalog No.
S548516
CAS No.
284028-89-3
M.F
C14H11F3N2OS
M. Wt
312.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XAV-939

CAS Number

284028-89-3

Product Name

XAV-939

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one

Molecular Formula

C14H11F3N2OS

Molecular Weight

312.31 g/mol

InChI

InChI=1S/C14H11F3N2OS/c15-14(16,17)9-3-1-8(2-4-9)12-18-11-5-6-21-7-10(11)13(20)19-12/h1-4H,5-7H2,(H,18,19,20)

InChI Key

KLGQSVMIPOVQAX-UHFFFAOYSA-N

SMILES

C1CSCC2=C1NC(=NC2=O)C3=CC=C(C=C3)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

XAV939; XAV 939; XAV-939.

Canonical SMILES

C1CSCC2=C1N=C(NC2=O)C3=CC=C(C=C3)C(F)(F)F

Isomeric SMILES

C1CSCC2=C1NC(=NC2=O)C3=CC=C(C=C3)C(F)(F)F

Description

The exact mass of the compound 3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one is 312.05442 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Potential for Enzyme Inhibition: The structure of XAV-939 suggests it might possess enzyme inhibitory properties. However, there is a lack of scientific publications detailing in vitro or in vivo studies to confirm this hypothesis.
  • Availability for Research: Several commercial suppliers offer XAV-939 for purchase, indicating its potential use in scientific research. These suppliers often provide minimal information on the known applications [, , ].

XAV-939 is a small-molecule inhibitor specifically targeting tankyrase 1 and tankyrase 2 enzymes, which play a crucial role in the Wnt/β-catenin signaling pathway. Its chemical formula is C14H11F3N2OS, with a molecular weight of approximately 312.31 g/mol. The compound exhibits potent inhibitory activity with half-maximal inhibitory concentration (IC50) values of 4 nM and 11 nM for tankyrase 2 and tankyrase 1, respectively . By inhibiting these enzymes, XAV-939 stabilizes axin levels, leading to the degradation of β-catenin, which is pivotal in regulating various cellular processes including cell proliferation and differentiation .

XAV-939 functions primarily through its interaction with the catalytic domains of tankyrases. The binding affinity of XAV-939 to tankyrase 1 and tankyrase 2 is characterized by dissociation constants (Kd) of approximately 99 nM and 93 nM, respectively . The compound disrupts the normal function of the Wnt signaling pathway by preventing the poly(ADP-ribosyl)ation of axin, thereby promoting its stabilization in the cytoplasm and enhancing β-catenin degradation . This mechanism has significant implications for cancer biology, particularly in tumors where Wnt signaling is aberrantly activated.

XAV-939 has been shown to exhibit various biological activities. It enhances osteoblastic differentiation in human bone marrow stem cells (hBMSCs) by upregulating specific gene markers associated with osteogenesis, such as alkaline phosphatase (ALP) and runt-related transcription factor 2 (RUNX2) . Additionally, it has demonstrated efficacy in inhibiting the proliferation of several cancer cell lines, including colon carcinoma cells (DLD-1) and small-cell lung cancer cells (H446), by modulating the Wnt/β-catenin signaling pathway . Moreover, studies indicate that XAV-939 can promote cardiomyocyte differentiation in mesoderm progenitor cells, showcasing its versatility in influencing cell fate decisions .

  • Formation of Key Intermediates: Initial reactions to construct the core structure, often involving nucleophilic substitutions or cyclization steps.
  • Fluorination: Introduction of trifluoromethyl groups to enhance biological activity and lipophilicity.
  • Final Coupling: The final steps usually involve coupling reactions to form the complete molecule.

Specific protocols may vary; thus, researchers often refer to literature for optimized methods depending on their laboratory conditions.

XAV-939 has several notable applications:

  • Cancer Research: As a potent inhibitor of the Wnt/β-catenin pathway, it is used extensively in studies investigating tumorigenesis and cancer cell proliferation.
  • Bone Regeneration: Its ability to enhance osteoblastic differentiation makes it a candidate for therapeutic strategies aimed at treating osteoporosis or promoting bone healing.
  • Stem Cell Differentiation: XAV-939 is utilized in protocols for differentiating stem cells into cardiomyocytes and other lineages due to its regulatory effects on signaling pathways involved in cell fate determination .

Interaction studies have revealed that XAV-939 not only inhibits tankyrases but also influences other signaling pathways indirectly through its effects on β-catenin levels. For instance, its application in various cell lines has demonstrated alterations in gene expression profiles related to cell cycle regulation and apoptosis . Furthermore, studies show that XAV-939 can reduce dermal thickening in animal models challenged with bleomycin, indicating potential therapeutic roles beyond oncology .

Several compounds share structural or functional similarities with XAV-939. Below is a comparison highlighting their unique aspects:

Compound NameMechanism of ActionUnique Features
IWR-1Inhibits the Wnt pathway via Axin stabilizationLess potent than XAV-939; used primarily in research settings
C59Tankyrase inhibitorMore selective for tankyrase 1 than tankyrase 2
JW74Inhibits tankyrasesExhibits different pharmacokinetics compared to XAV-939
PTC-209Inhibits β-catenin degradationPrimarily used for its effects on cancer stem cells

XAV-939's unique potency and dual inhibition profile make it particularly valuable for both basic research and potential therapeutic applications compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

312.05441864 g/mol

Monoisotopic Mass

312.05441864 g/mol

Heavy Atom Count

21

Appearance

White Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G2MY39VR77

Dates

Modify: 2023-08-15
1: Distler A, Deloch L, Huang J, Dees C, Lin NY, Palumbo-Zerr K, Beyer C, Weidemann A, Distler O, Schett G, Distler JH. Inactivation of tankyrases reduces  experimental fibrosis by inhibiting canonical Wnt signalling. Ann Rheum Dis. 2012 Nov 12. [Epub ahead of print] PubMed PMID: 23148305.

Explore Compound Types